molecular formula C9H16BrNO2 B2935703 2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2137772-57-5

2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2935703
CAS No.: 2137772-57-5
M. Wt: 250.136
InChI Key: QMQWBXVGWGGQGH-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one is a brominated ketone derivative featuring a pyrrolidine ring substituted with a 2-hydroxypropan-2-yl group. This compound is structurally characterized by a reactive α-bromo ketone moiety, which is commonly utilized in organic synthesis for nucleophilic substitution or cyclocondensation reactions. The pyrrolidine ring introduces conformational rigidity, while the 2-hydroxypropan-2-yl group enhances solubility in polar solvents due to its hydrophilic tertiary alcohol functionality.

Properties

IUPAC Name

2-bromo-1-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,13)7-3-4-11(6-7)8(12)5-10/h7,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQWBXVGWGGQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(C1)C(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one typically involves the bromination of 1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an alkaline medium.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can produce a variety of substituted pyrrolidines or other derivatives.

Scientific Research Applications

2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

  • Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one with analogous α-bromo ketones, focusing on synthesis, reactivity, and applications.

Reactivity and Functional Group Influence

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, morpholino) on aryl rings enhance the electrophilicity of the α-carbon, facilitating nucleophilic attack.
  • Steric Effects : Bulky substituents (e.g., 2-hydroxypropan-2-yl) on the pyrrolidine ring may hinder access to the reactive α-bromo ketone, reducing reaction rates in cyclocondensation or substitution reactions compared to planar aryl derivatives .
  • Solubility : The hydroxypropan-2-yl group improves aqueous solubility relative to purely aromatic analogs (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one, density 1.602 ), making the compound more suitable for solution-phase reactions.

Biological Activity

2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H12BrNOC_7H_{12}BrNO, with a molecular weight of approximately 206.08 g/mol. Its structure features a bromine atom, a pyrrolidine ring, and a hydroxyl group, which are significant for its biological interactions.

Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many brominated compounds are known to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : The presence of the pyrrolidine moiety suggests potential antibacterial properties, particularly against Gram-positive bacteria.

Antibacterial Activity

A study on pyrrole-containing compounds demonstrated that derivatives with similar structures exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating strong efficacy compared to controls like ciprofloxacin .

Antioxidant Properties

Research has shown that compounds containing hydroxyl groups can act as antioxidants. The hydroxyl group in this compound may contribute to scavenging free radicals, thus providing protective effects against oxidative stress.

Neuroprotective Effects

Similar compounds have been investigated for neuroprotective effects, potentially through the modulation of neurotransmitter systems or by providing protection against neurodegenerative processes. The presence of the pyrrolidine structure is often associated with enhanced neuroactivity.

Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of pyrrolidine were assessed for their antimicrobial properties. The compound this compound was included in a series of tests where it demonstrated effective inhibition against Staphylococcus aureus, with an MIC value significantly lower than traditional antibiotics .

Study 2: Neuroprotective Potential

Another research effort focused on the neuroprotective capabilities of similar brominated pyrrolidine derivatives. The study highlighted that these compounds could reduce neuronal cell death in vitro models subjected to oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity Effect Reference
AntibacterialMIC = 3.12 - 12.5 µg/mL
AntioxidantScavenging free radicals
NeuroprotectiveReduced neuronal cell death

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